1-(4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-14-12-18(25-9-7-24(2)8-10-25)22-17-6-5-15(13-16(14)17)21-20(26)23-19-4-3-11-27-19/h3-6,11-13H,7-10H2,1-2H3,(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTICXEMSFADCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CS3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and structurally analogous molecules from the literature:
Key Structural and Functional Insights:
Thienopyrimidine derivatives (e.g., in ) exhibit strong kinase inhibition due to their planar structure and electron-rich sulfur atoms, whereas the target compound’s quinoline may prioritize different biological targets.
Substituent Effects: The 4-methylpiperazine group in the target compound improves water solubility and bioavailability compared to simpler alkyl or aryl substituents (e.g., 5h’s 4-fluorophenyl) . Thiophene-urea moieties (common in 5h, 5k, and the target compound) facilitate hydrogen bonding with target proteins, but the quinoline-thiophene combination may offer unique steric or electronic advantages over pyridine-thiophene systems .
Biological Activity Trends: Pyridine- and pyrimidine-based ureas (e.g., 5h, 4a-d) show moderate to strong anticancer activity, but quinoline derivatives (like the target compound) are hypothesized to exhibit enhanced potency due to improved DNA interaction . Triazine derivatives (e.g., ) are often selective kinase inhibitors, whereas thienopyrimidines () target PI3K isoforms, highlighting the role of core heterocycles in mechanism differentiation.
Research Findings and Gaps
- Biological Data Limitations: While structural analogs (e.g., 5h) show anticancer activity, specific IC50 values or target validation data for the quinoline-thiophene-urea scaffold are lacking.
- Pharmacokinetic Predictions : The 4-methylpiperazine group likely enhances metabolic stability compared to morpholine () or unsubstituted piperazine analogs, but in vivo studies are needed for confirmation.
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